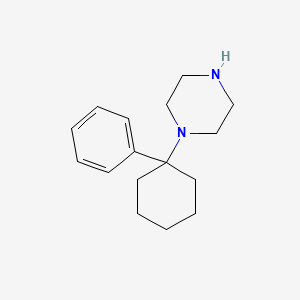

1-(1-Phenylcyclohexyl)piperazine

Description

Properties

Molecular Formula |

C16H24N2 |

|---|---|

Molecular Weight |

244.37 g/mol |

IUPAC Name |

1-(1-phenylcyclohexyl)piperazine |

InChI |

InChI=1S/C16H24N2/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)18-13-11-17-12-14-18/h1,3-4,7-8,17H,2,5-6,9-14H2 |

InChI Key |

HUCAAGSASVUYGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis Pathways for 1-(1-Phenylcyclohexyl)piperazine

The construction of the 1-(1-phenylcyclohexyl)piperazine molecule is not a trivial synthetic challenge. It requires the careful assembly of its two key structural components: the piperazine (B1678402) ring and the 1-phenylcyclohexyl group. The following sections detail the common strategies employed for its synthesis.

Precursor Compounds and Starting Materials

Key precursors for the 1-phenylcyclohexyl moiety often start with cyclohexanone (B45756) and a phenyl-containing organometallic reagent. For the piperazine ring, common starting materials include piperazine itself or linear precursors like diethanolamine (B148213) which can be cyclized. core.ac.uk

A common approach involves the preparation of an intermediate, 1-benzyl-4-(1-phenylcyclohexyl)piperazine, which is then debenzylated to yield the final product. prepchem.com In this case, the starting materials would include N-benzylpiperazine, cyclohexanone, and a phenyl Grignard reagent.

| Precursor Group | Example Starting Materials | Role in Synthesis |

| Cyclohexyl Source | Cyclohexanone | Forms the cyclohexane (B81311) ring. |

| Phenyl Source | Phenylmagnesium bromide (Grignard reagent) | Introduces the phenyl group to the cyclohexyl ring. |

| Piperazine Source | Piperazine, N-Benzylpiperazine, Diethanolamine | Forms the core piperazine heterocycle. core.ac.ukprepchem.com |

Reaction Mechanisms and Conditions for Piperazine Ring Formation

The formation of the piperazine ring is a critical step that can be achieved through several established chemical reactions.

One common method is the reductive amination of a suitable diketone or dialdehyde (B1249045) with a diamine. A more modern approach involves the catalytic reductive cyclization of dioximes . nih.gov This strategy begins with the double Michael addition of a primary amine to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes catalytic hydrogenolysis of the N-O bonds, leading to a diimine which cyclizes and is subsequently reduced to the piperazine ring. nih.gov

Another powerful technique is the palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction can form the two C-N bonds of the piperazine ring by reacting a dihalide with a diamine or, more commonly, by coupling an aryl halide with piperazine to form an N-arylpiperazine. chemicalbook.commdpi.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A conceptually different strategy involves the ring expansion of imidazolines or the dimerization of aziridines, although these methods are often limited by the specific substitution patterns of the starting materials. researchgate.net The direct functionalization of pre-existing piperazine rings at the carbon atoms is challenging, so building the ring from linear precursors is often preferred. researchgate.net

Methods for Introducing the 1-Phenylcyclohexyl Moiety

The introduction of the bulky 1-phenylcyclohexyl group onto the piperazine nitrogen is typically achieved via nucleophilic substitution or reductive amination.

A primary method involves the reaction of piperazine (or a protected derivative) with a pre-formed 1-phenylcyclohexyl halide or a similar electrophile. However, a more common and efficient route is the reaction of 1-phenylcyclohexan-1-amine with bis(2-chloroethyl)amine (B1207034) or a related dielectrophile to form the piperazine ring directly with the desired substituent in place.

Alternatively, a Grignard reaction between a phenylmagnesium halide and cyclohexanone yields a 1-phenylcyclohexanol (B105894) intermediate. This alcohol can then be converted to a leaving group (e.g., by treatment with an acid to form a carbocation or by conversion to a tosylate) and subsequently reacted with piperazine. A well-documented synthesis of related phencyclidine (PCP) analogs involves reacting the Grignard-derived alcohol with an amine in the presence of a Lewis acid or under dehydrating conditions.

One specific reported synthesis for an intermediate involves dissolving 1-benzyl-4-(1-phenylcyclohexyl)piperazine in methanol (B129727) and a methanolic HCl solution, followed by hydrogenation over a palladium black catalyst. prepchem.com This final step removes the benzyl (B1604629) protecting group to yield 1-(1-phenylcyclohexyl)piperazine. prepchem.com

Purification and Isolation Techniques for Research Applications

The purification of 1-(1-phenylcyclohexyl)piperazine is essential to obtain material suitable for analytical characterization and research. Common laboratory techniques are employed.

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and reaction byproducts. prepchem.comchemicalbook.com The choice of eluent, often a mixture of a polar solvent like methanol or ethyl acetate (B1210297) and a nonpolar solvent like chloroform (B151607) or petroleum ether, is optimized to achieve good separation. prepchem.comchemicalbook.com

Crystallization: The final product, often as a free base or a salt, can be purified by crystallization from an appropriate solvent. For instance, the hydrochloride salt can be crystallized from ethanol. core.ac.uk

Salt Formation: A classic purification strategy for amines involves their conversion to a salt, such as a hydrochloride or diacetate salt. researchgate.netgoogle.com The salt often has different solubility properties than the free base and impurities, allowing for its selective precipitation and isolation. The piperazine diacetate salt, for example, can be precipitated from an acetone (B3395972) solution by the addition of acetic acid. google.com The pure amine can then be regenerated by treatment with a base.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatography (GC or LC). nih.gov

Design and Synthesis of 1-(1-Phenylcyclohexyl)piperazine Analogs

The core structure of 1-(1-phenylcyclohexyl)piperazine serves as a template for designing new molecules with potentially modulated biological activities. Modifications are typically focused on the piperazine ring and the aromatic phenyl ring.

Strategies for Structural Modification of the Piperazine Ring

The piperazine ring offers two nitrogen atoms that can be subjected to various chemical modifications, influencing the compound's physicochemical properties and biological target interactions.

N-Substitution: The secondary amine of the piperazine ring is a prime site for modification. Alkylation, acylation, or arylation at this position can introduce a wide variety of functional groups. For example, attaching different aryl or alkyl groups can significantly alter the molecule's properties. nih.govnih.gov The synthesis of N-arylpiperazines is often accomplished via Buchwald-Hartwig or Ullmann-Goldberg coupling reactions, or through nucleophilic aromatic substitution on electron-deficient aromatic rings. mdpi.com

Ring Alteration: The piperazine ring itself can be replaced with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine (B122466), to probe the importance of the second nitrogen atom for biological activity. nih.gov Studies on related compounds have shown that replacing the piperazine with a morpholine or pyrrolidine ring can lead to a noticeable decrease in certain biological activities. nih.gov

Introduction of Rigidity: Incorporating the piperazine ring into a bicyclic system, such as a diazabicyclo[2.2.2]octane (DABCO) framework, can introduce conformational rigidity. researchgate.net The cleavage of C-N bonds in activated DABCO derivatives provides a route to substituted piperazines. researchgate.net

Carbon Skeleton Modification: While direct C-H functionalization of the piperazine ring is challenging, substituted piperazines can be synthesized from appropriately substituted linear precursors. researchgate.net For instance, using substituted diamines or dicarbonyl compounds in the ring-forming reactions can introduce substituents onto the carbon atoms of the piperazine ring. organic-chemistry.org

These strategies allow for the systematic exploration of the structure-activity relationships of 1-(1-phenylcyclohexyl)piperazine analogs, providing valuable tools for chemical biology and medicinal chemistry research. nih.gov

Methodologies for Substitutions on the Phenyl Ring

Modifications to the phenyl ring of 1-(1-phenylcyclohexyl)piperazine analogs are crucial for probing the electronic requirements of their biological targets. nih.gov A primary strategy for introducing substituents onto the phenyl ring involves the use of substituted aryl Grignard reagents in the synthesis. mdma.chnih.gov This method allows for the incorporation of a wide array of functional groups at various positions on the aromatic ring.

Research has shown that the electronic properties of the substituent on the phenyl ring can significantly impact the activity of the resulting analog. For instance, the introduction of electron-donating groups, such as a methoxy (B1213986) (MeO) group, has been a key area of investigation. nih.govnih.gov The synthesis of 3-MeO-PCP and 4-MeO-PCP, for example, is achieved by using the corresponding 3-methoxyphenylmagnesium bromide or 4-methoxyphenylmagnesium bromide in the Grignard reaction. nih.govnih.gov Similarly, methyl-substituted analogs like 3-Me-PCP can be prepared using the appropriate tolylmagnesium bromide. nih.gov

Fluorinated analogs have also been synthesized to study the effects of halogen substitution. scribd.comnih.gov The preparation of compounds such as 1-[1-(3-fluorophenyl)cyclohexyl]piperidine and 1-[1-(4-fluorophenyl)cyclohexyl]piperidine (B15483513) involves the reaction of the respective fluorinated bromobenzene (B47551) with the carbonitrile intermediate via a Grignard reaction. scribd.com While these reactions can sometimes be slow and result in the formation of side-products, they provide valuable probes for understanding receptor interactions. scribd.com

| Substituent | Position | Synthetic Precursor | Reference |

| 3-Methoxy | Phenyl | 3-Methoxyphenylmagnesium bromide | nih.govnih.gov |

| 4-Methoxy | Phenyl | 4-Methoxyphenylmagnesium bromide | nih.govnih.gov |

| 3-Methyl | Phenyl | 3-Tolylmagnesium bromide | nih.gov |

| 3-Fluoro | Phenyl | 3-Fluorophenylmagnesium bromide | scribd.com |

| 4-Fluoro | Phenyl | 4-Fluorophenylmagnesium bromide | scribd.comnih.gov |

| 3-Amino | Phenyl | Not Specified | nih.gov |

| 3-Nitro | Phenyl | Not Specified | nih.gov |

Approaches for Modifications of the Cyclohexyl Ring

Modifications to the cyclohexyl ring of 1-(1-phenylcyclohexyl)piperazine and its analogs offer another avenue to explore the steric and conformational requirements for biological activity. These modifications can range from the introduction of simple alkyl groups to the incorporation of more complex bicyclic systems. nih.govresearchgate.net

One common approach involves the synthesis of analogs with substituents on the cyclohexyl ring. For example, methyl-substituted analogs have been prepared to investigate the impact of steric bulk on receptor binding. The synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidines and 1-(1-phenyl-4-methylcyclohexyl)piperidines has been reported, with the starting material often being the corresponding methyl-substituted cyclohexanone. nih.gov The relative stereochemistry of these substitutions (cis or trans) can have a profound effect on the biological activity of the resulting isomers. nih.gov For instance, (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was found to be significantly more potent than its cis counterpart. nih.gov

More drastic modifications include altering the size of the cycloalkane ring itself or replacing it with a more rigid, bicyclic scaffold. nih.gov The synthesis of rigid analogs, such as 1-piperidinobenzobicyclo[2.2.1]heptene and 1-piperidinobenzobicyclo[2.2.2]octene, has been undertaken to fix the relative orientation of the phenyl and piperidine (B6355638) rings. nih.gov These constrained analogs provide valuable tools for probing the conformational requirements of the binding site. nih.gov

| Modification | Synthetic Approach | Key Intermediates | Reference |

| 2-Methyl substitution | Grignard reaction with substituted cyclohexanone | 2-Methylcyclohexanone | nih.gov |

| 4-Methyl substitution | Grignard reaction with substituted cyclohexanone | 4-Methylcyclohexanone | nih.gov |

| Bicyclic systems | Multi-step synthesis from cyclic precursors | Cyclopent-2-enone | researchgate.net |

| Tetralin analogs | Grignard reaction with tetralone derivatives | Piperidinotetralylcarbonitrile | nih.gov |

| Cyclohexane-for-cyclopentane substitution | Multi-step synthesis from cyclohexenediol | Cyclohexenediol | nih.gov |

Creation of Chiral Analogs and Stereoselective Synthesis Considerations

The synthesis of chiral analogs of 1-(1-phenylcyclohexyl)piperazine is of significant interest, as the stereochemistry of these compounds can dramatically influence their biological activity. nih.gov The creation of a chiral center at the 1-position of the cyclohexane ring, or the introduction of substituents on the ring, can lead to enantiomers with distinct pharmacological profiles. nih.gov

One established method for obtaining chiral analogs is through classical resolution of racemic mixtures. nih.gov This involves the formation of diastereomeric salts with a chiral resolving agent, such as d- or l-10-camphorsulfonic acid. nih.gov The diastereomers can then be separated by fractional crystallization, followed by liberation of the individual enantiomers. This technique has been successfully applied to resolve the enantiomers of cis- and trans-1-(1-phenyl-2-methylcyclohexyl)piperidines. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically enriched or pure compounds. researchgate.net While specific examples for the asymmetric synthesis of 1-(1-phenylcyclohexyl)piperazine itself are not extensively detailed in the provided context, general strategies for the stereoselective synthesis of piperidines are well-developed. researchgate.net These methods often employ chiral auxiliaries, chiral catalysts, or start from a chiral pool of materials. researchgate.net For instance, asymmetric Michael additions and organocatalytic reactions are powerful tools for the enantioselective formation of substituted piperidine rings. researchgate.netwhiterose.ac.uk

The development of modular synthetic strategies allows for the systematic variation of steric, electronic, and stereochemical properties. acs.org By using building blocks from the chiral pool, it is possible to construct chiral pincer ligands, which, although structurally different, highlights a synthetic philosophy that could be applied to the asymmetric synthesis of complex molecules like chiral PCP analogs. acs.org

The importance of stereoselectivity is underscored by the differential activity of enantiomers. For example, (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine was found to be significantly more potent than its (+)-enantiomer. nih.gov The absolute configuration of the more active enantiomer was determined to be 1S, 2R by single-crystal X-ray analysis. nih.gov This enantioselectivity suggests that the biological target can discriminate between the enantiotopic edges of the achiral parent compound. nih.gov

| Chiral Analog | Method of Separation/Synthesis | Resolving Agent/Catalyst | Reference |

| (+)- and (-)-trans-1-(1-Phenyl-2-methylcyclohexyl)piperidine | Classical resolution | d- and l-10-Camphorsulfonic acid | nih.gov |

| (+)- and (-)-cis-1-(1-Phenyl-2-methylcyclohexyl)piperidine | Classical resolution | d- and l-10-Camphorsulfonic acid | nih.gov |

| (+)-cis-1-[2-Phenyl-2-bicyclo[3.1.0]hexyl]piperidine | Resolution of mandelate (B1228975) salts | (S)-(+)- and (R)-(-)-Mandelic acid | researchgate.net |

Pharmacological Characterization and Mechanistic Elucidation in Preclinical Models

Receptor Binding Profiles and Ligand Interactions

The pharmacological profile of 1-(1-Phenylcyclohexyl)piperidine (PCP) is complex, characterized by its interaction with multiple neurotransmitter systems. Its profound effects on the central nervous system are primarily attributed to its interactions with excitatory amino acid receptors, but it also engages with sigma receptors and monoamine systems. nih.gov

The principal mechanism of action for PCP and its arylcyclohexylamine analogues is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor. mdpi.comnih.gov These compounds bind to a specific site located within the NMDA receptor's ion channel, often referred to as the "PCP-binding site". mdpi.com This action blocks the influx of calcium ions, thereby inhibiting the excitatory neurotransmission mediated by glutamate. mdpi.com The psychotomimetic effects of PCP are largely believed to be mediated through this antagonism of NMDA receptors. nih.gov The integrity of the cyclohexane (B81311) ring in the PCP structure is considered essential for its antagonistic activity at the NMDA receptor. mdpi.com While PCP and its potent analogue tenocyclidine (B1683004) (TCP) are non-competitive NMDA receptor antagonists, other related compounds show varying selectivity for different binding sites associated with the NMDA receptor complex. nih.govnih.gov

In addition to its primary action at NMDA receptors, PCP also interacts with sigma (σ) receptors. nih.govnih.gov Though initially mistaken for a type of opioid receptor, sigma receptors are now recognized as unique proteins in the endoplasmic reticulum. nih.govnih.gov PCP is considered a putative PCP/sigma receptor ligand, and its induced behaviors, such as head-weaving in rats, are thought to involve both NMDA and sigma receptors. nih.gov Studies using selective sigma receptor ligands have helped to elucidate this relationship. For example, the effects of PCP can be modulated by selective sigma-1 receptor ligands like NE-100 and BMY-14802, suggesting an in vivo functional interaction. nih.gov The sigma-1 receptor, in particular, appears to play a significant modulatory role in the behavioral effects associated with PCP administration. nih.gov While PCP itself binds to sigma receptors, other compounds have been developed with higher affinity and selectivity for the sigma-1 and sigma-2 subtypes, which are used as tools to study their specific functions. nih.govresearchgate.netsigmaaldrich.com

PCP exerts influence over monoamine neurotransmitter systems by inhibiting the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govnih.govwikipedia.org This action leads to an increase in the extracellular concentrations of these neurotransmitters. wikipedia.org However, research indicates that PCP has a low affinity for the primary binding sites on the human monoamine transporters themselves, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). wikipedia.orgnih.govdrugbank.comnih.gov

Instead, its inhibitory effect on monoamine reuptake may be mediated through an allosteric site. wikipedia.org PCP is a notable high-affinity ligand for a site designated as "PCP site 2," which is associated with the dopamine reuptake complex. nih.govwikipedia.org This site is distinct from the NMDA receptor-associated site (site 1). nih.gov Studies using radiolabeled ligands have shown that PCP site 2 is present in the brain membranes of humans and several other species, and its binding is inhibited by certain dopamine and serotonin uptake inhibitors. nih.gov The decrease in plasma prolactin levels observed after PCP administration is attributed to its dopamine reuptake inhibiting properties, an effect not produced by NMDA antagonists that lack this dopamine-related action. nih.gov

Beyond its primary targets, PCP has been shown to interact with other neurotransmitter receptors, although generally with lower affinity. These include mu (μ) opioid receptors, as well as muscarinic and nicotinic acetylcholine (B1216132) receptors. nih.gov Furthermore, PCP and its analogue ketamine have been demonstrated to act as potent partial agonists at the high-affinity state of the dopamine D2 receptor (D2High). wikipedia.org This interaction with the D2High receptor could also contribute to its complex pharmacological and behavioral effects. wikipedia.org

In Vitro Pharmacological Assays for Receptor Function

Radioligand binding assays are a fundamental tool used to determine the affinity of a compound for specific receptor sites. nih.gov In these assays, a radioactively labeled compound (radioligand) is used to quantify the binding of other, unlabeled compounds to a specific target. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium.

For 1-(1-Phenylcyclohexyl)piperidine (PCP), binding assays have been crucial in characterizing its interaction with various receptors. Notably, PCP binds with high affinity to a site associated with the monoamine reuptake complex, distinct from the primary transporter binding sites.

Below is a table summarizing the binding affinity of PCP for this specific site.

| Compound | Site | Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(1-Phenylcyclohexyl)piperidine (PCP) | PCP site 2 | 154 nM | wikipedia.org |

Electrophysiological Studies (e.g., NMDA-mediated Field Excitatory Postsynaptic Potentials in Hippocampal Slices)

The compound 1-(1-Phenylcyclohexyl)piperidine (PCP) and its analogs are known to act as potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.com Electrophysiological studies in hippocampal slices have been instrumental in characterizing this antagonism.

In investigations of synaptic transmission in the CA1 region of rat hippocampal slices, it has been observed that the excitatory postsynaptic potential (EPSP) is composed of both AMPA and NMDA receptor-mediated components. nih.gov The NMDA receptor-mediated component of the field excitatory postsynaptic potential (fEPSP) can be isolated for study. nih.govnih.gov Studies have shown that NMDA receptor antagonists can significantly alter these potentials. For instance, while some antagonists inhibit NMDA receptor-mediated fEPSPs, others have been found to unexpectedly increase the size of sharp waves and ripples, which are composed of excitatory currents. nih.govnih.gov This suggests a complex role for NMDA receptors in modulating hippocampal excitability. nih.gov The NMDA-dependent component of the EPSP, which can be recorded in the presence of physiological concentrations of magnesium, is crucial for certain forms of synaptic plasticity. nih.gov

The actions of PCP and its analogs are consistent with their function as NMDA receptor antagonists, which is a key aspect of their pharmacological profile. nih.govmdpi.com The modulation of NMDA receptor-mediated synaptic events by these compounds is a critical area of research for understanding their neurophysiological effects.

Behavioral Pharmacology Studies in Animal Models

Systematic administration of 1-(1-Phenylcyclohexyl)piperidine (PCP) in animal models has been shown to produce significant alterations in locomotor activity and exploratory behavior. nih.gov In rodents, PCP administration typically leads to hyperlocomotion, characterized by increased distance traveled and rearing behaviors. mdpi.com For example, a study on a PCP analog, 4′-F-PCP, demonstrated a significant dose-dependent increase in both locomotor and rotational activities in mice. mdpi.com This effect is often utilized as a behavioral marker for the central nervous system effects of PCP and related compounds. nih.gov The open-field test is a common paradigm used to assess these changes in spontaneous motor activity. mdpi.comresearchgate.net

The psychomotor stimulant effects of PCP and its derivatives are thought to be linked to their interaction with multiple neurotransmitter systems, including the dopaminergic system. mdpi.com

1-(1-Phenylcyclohexyl)piperidine (PCP) is utilized in preclinical research to model psychotomimetic-like behavioral phenotypes relevant to schizophrenia. nih.govnih.gov One of the key paradigms in this area is the assessment of auditory sensory gating, often measured through prepulse inhibition (PPI) of the startle reflex. nih.govcornell.edu PPI is a neurological process where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. nih.gov In schizophrenia, this gating mechanism is often deficient. nih.govcornell.edu

Studies in rats have demonstrated that PCP administration disrupts auditory sensory gating, mimicking the deficits observed in schizophrenia. nih.govnih.gov Specifically, PCP has been found to cause a deficit in the gating of hippocampal neuron responses to repeated auditory stimuli. nih.gov Research has shown that PCP and the noncompetitive NMDA antagonist MK-801 significantly reduce acoustic prepulse inhibition. nih.gov This disruption of sensorimotor gating is a consistent finding and suggests that the effects of NMDA antagonists like PCP can serve as a valuable animal model for studying the sensory gating abnormalities associated with psychosis. nih.govcornell.edu

The disruption of auditory gating by PCP is thought to be mediated, at least in part, through its action as an NMDA receptor antagonist. nih.govnih.gov

The reinforcing effects of 1-(1-Phenylcyclohexyl)piperidine (PCP) and its analogs have been demonstrated in animal self-administration studies, indicating their abuse potential. mdpi.comnih.govnih.gov In these paradigms, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. frontiersin.org

Rhesus monkeys have been shown to self-administer PCP and its analogs, N-ethyl-1-phencyclohexylamine (PCE) and 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), orally over a range of concentrations. nih.gov The number of drug deliveries was substantially higher than that of water, confirming that these compounds act as effective reinforcers. nih.gov Similarly, rats will self-administer PCP derivatives, and these studies often employ fixed ratio (FR) and progressive ratio (PR) schedules of reinforcement to assess the reinforcing strength of the drug. mdpi.com For instance, a study on the PCP analog 4′-F-PCP showed that rats would self-administer the compound intravenously. mdpi.com

These self-administration models are crucial for understanding the rewarding properties of PCP and for investigating the neurobiological mechanisms that underlie addiction to this class of drugs. nih.govfrontiersin.org

The analgesic properties of 1-(1-Phenylcyclohexyl)piperidine (PCP) and its derivatives have been investigated in various animal models of pain. nih.govnih.gov These studies often utilize tests such as the tail immersion test for acute thermal pain and the formalin test for inflammatory and persistent pain. nih.govnih.govnih.govmeliordiscovery.com

In the tail immersion test, the latency for an animal to withdraw its tail from hot water is measured as an indicator of pain response. meliordiscovery.comajrconline.org Studies have shown that PCP derivatives can produce significant analgesic effects in this model. For example, a derivative of PCP, 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol, demonstrated higher analgesic effects compared to PCP in the tail immersion test, with a notable increase in tail immersion latency. nih.gov Another derivative, 1-[1-(3-methylphenyl)(tetralyl)]piperidine, also showed a prolonged anti-nociceptive effect in this test. nih.gov

The formalin test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response: an early, acute phase followed by a late, inflammatory phase. nih.govmdpi.com This test allows for the differentiation between neurogenic and inflammatory pain mechanisms. nih.gov Research indicates that while some PCP derivatives are not effective in the acute phase of the formalin test, they can significantly attenuate the chronic pain response in the late phase. nih.govnih.gov For instance, 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol was found to be effective in the chronic phase but not the acute chemical pain phase. nih.gov Similarly, 1-[1-(3-methylphenyl)(tetralyl)]piperidine, along with PCP itself, was shown to significantly attenuate chronic pain in the formalin test. nih.gov

These findings suggest that PCP and its analogs can modulate pain, particularly inflammatory and chronic pain, through their pharmacological actions.

Screening Techniques for Neuropharmacological Activity

The neuropharmacological activity of novel compounds is assessed through a combination of in vitro and in vivo screening techniques. These assays are designed to determine the compound's mechanism of action, potency, and behavioral effects. For arylcyclohexylamines like PCP, screening typically focuses on their interaction with key central nervous system receptors and their subsequent impact on behavior.

In Vitro Screening Techniques

Receptor Binding Assays: These assays are fundamental in determining the affinity of a compound for various receptors. For PCP and related compounds, radioligand binding assays are commonly used to assess their interaction with N-methyl-D-aspartate (NMDA) receptors, as well as other potential targets like the sigma opioid receptor and monoamine transporters. nih.govpnas.org In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with brain membrane preparations in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated to quantify the compound's binding affinity. nih.gov Studies have shown that PCP binds to a specific site within the channel of the NMDA receptor, known as the PCP binding site. nih.govdrugbank.com There is also evidence for a second, distinct PCP binding site (PCP site 2) that is not associated with the NMDA receptor but may be involved in the inhibition of monoamine reuptake. wikipedia.org

Functional Assays: While binding assays reveal affinity, functional assays provide information about the compound's effect on receptor activity (e.g., agonist, antagonist, or modulator). For compounds targeting the NMDA receptor, electrophysiological recordings from neurons can be used to measure the compound's ability to block NMDA-induced ion currents. nih.gov Additionally, in vitro assays can measure the compound's effect on neurotransmitter reuptake. For instance, studies have investigated the ability of PCP and its analogs to inhibit the reuptake of dopamine, serotonin, and norepinephrine. wikipedia.org

In Vivo Screening Techniques

Locomotor Activity: Changes in spontaneous locomotor activity are a common behavioral measure used to screen for central nervous system effects. PCP is known to induce hyperlocomotion in rodents, and this effect can be quantified using automated activity chambers. nih.govnumberanalytics.com The ability of other compounds to either mimic or block this PCP-induced hyperlocomotion can provide insights into their own pharmacological properties and potential interactions with the systems modulated by PCP. nih.gov

Rotarod Test: The rotarod test is used to assess motor coordination and ataxia. nih.gov Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. Compounds like PCP can impair motor function, leading to a decrease in performance on the rotarod. This assay is useful for determining the potency of PCP-like compounds in producing motor deficits. nih.gov

Drug Discrimination Studies: Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug. nih.govnih.gov In this procedure, animals are trained to recognize the internal state produced by a specific drug (e.g., PCP) and to make a differential response to receive a reward. For example, an animal might be trained to press one lever after receiving PCP and another lever after receiving a saline injection. vcu.edu Once the animal has learned to discriminate, other compounds can be tested to see if they substitute for the training drug (i.e., produce PCP-like subjective effects) or block the effects of the training drug. nih.govvcu.edu This technique is highly specific for characterizing the psychoactive effects of novel compounds and comparing them to known substances.

Cognitive and Social Behavior Models: Given that PCP is used to model certain symptoms of schizophrenia in animals, various behavioral tests assessing cognitive function and social interaction are employed. scienceopen.comresearchgate.net These can include tests of learning and memory, such as the Morris water maze or operant conditioning tasks, as well as tests of social interaction where the animal's tendency to interact with a novel versus a familiar conspecific is measured. scienceopen.comresearchgate.net Subchronic administration of PCP has been shown to induce deficits in social behavior in mice, providing a model to test potential therapeutic agents. researchgate.net

Auditory Steady-State Response (ASSR): The ASSR is an electroencephalogram (EEG)-based measure that reflects the brain's ability to synchronize its activity with a rhythmic auditory stimulus. semanticscholar.orgplos.org Deficits in the gamma-frequency ASSR are observed in schizophrenia, and acute administration of PCP has been shown to disrupt the ASSR in rats, suggesting this may be a useful translational biomarker for NMDA receptor hypofunction. semanticscholar.orgplos.org

Data Tables

Table 1: In Vitro Binding Affinities of Phencyclidine (PCP) and Related Compounds

| Compound | Receptor/Site | Assay Type | Preparation | Ki / IC50 (nM) | Reference |

| [³H]Phencyclidine | PCP Binding Site | Radioligand Binding | Rat Brain Membranes | Kd = 150 | pnas.org |

| Phencyclidine | PCP Site 1 (NMDA Receptor) | [³H]TCP Displacement | Guinea Pig Brain | 117 | wikipedia.org |

| Phencyclidine | PCP Site 2 | [³H]TCP Displacement | Guinea Pig Brain | 92.4 | wikipedia.org |

| Phencyclidine | Serotonin Transporter | [³H]5-HT Uptake Inhibition | - | 1424 | wikipedia.org |

| Phencyclidine | Dopamine Transporter | [³H]DA Uptake Inhibition | - | 347 | wikipedia.org |

| (+)-MK-801 | PCP Site 1 (NMDA Receptor) | [³H]TCP Displacement | Guinea Pig Brain | 4.58 | wikipedia.org |

| (+)-MK-801 | PCP Site 2 | [³H]TCP Displacement | Guinea Pig Brain | >10000 | wikipedia.org |

Table 2: In Vivo Behavioral Effects of Phencyclidine (PCP)

| Assay | Species | Effect | Reference |

| Locomotor Activity | Mouse | Increased locomotor activity | nih.gov |

| Rotarod | Mouse | Ataxia / Impaired motor coordination | nih.gov |

| Drug Discrimination | Rat, Monkey | PCP-like discriminative stimulus effects | nih.govvcu.edu |

| Social Behavior | Mouse | Decreased social interaction after subchronic treatment | scienceopen.comresearchgate.net |

| Auditory Steady-State Response | Rat | Disruption of gamma-frequency ASSR | semanticscholar.orgplos.org |

Metabolic Pathways and Biotransformation Studies

Identification of Primary and Secondary Metabolites

The metabolism of compounds structurally similar to PCPP, such as phencyclidine (PCP) and its derivatives, results in a variety of primary and secondary metabolites. researchgate.net The primary transformation products are typically formed through hydroxylation and N-dealkylation. researchgate.net For instance, studies on N-(1-phenylcyclohexyl)-propanamine (PCPR), a related designer drug, identified metabolites resulting from hydroxylation at various positions on the cyclohexyl and phenyl rings, as well as N-dealkylation. researchgate.net

Secondary metabolites are formed through the combination of these primary pathways. researchgate.net This can include the hydroxylation of an already dealkylated metabolite or multiple hydroxylations on the molecule. researchgate.net A significant portion of these metabolites, both primary and secondary, are then converted into more water-soluble conjugates before being excreted. researchgate.net

Key metabolites identified in studies of the closely related compound PCP include various hydroxylated derivatives. nih.govnih.gov These include compounds hydroxylated on the cyclohexyl ring, such as 1-(1-phenyl-3-hydroxycyclohexyl)piperidine and 1-(1-phenyl-4-hydroxycyclohexyl)piperidine, and on the piperidine (B6355638) ring, like 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. nih.govnih.gov

Elucidation of Specific Metabolic Transformations

The biotransformation of PCPP analogues involves several key chemical reactions that modify the parent molecule, altering its properties and facilitating its elimination from the body.

N-dealkylation is a critical metabolic pathway for many arylpiperazine derivatives. nih.govresearchgate.net This process involves the removal of an alkyl group from a nitrogen atom, catalyzed by cytochrome P450 (CYP) enzymes. semanticscholar.org For many arylpiperazine drugs, N-dealkylation is a significant step that occurs both pre-systemically and systemically and is often mediated specifically by the CYP3A4 isoenzyme. nih.govresearchgate.net This metabolic step can lead to the formation of pharmacologically active metabolites. nih.gov The mechanism of CYP450-catalyzed N-dealkylation begins with the hydroxylation of the carbon atom of the alkyl group that is directly attached to the nitrogen. semanticscholar.org This creates an unstable intermediate that then breaks down, yielding the dealkylated product. semanticscholar.org

Hydroxylation is a major metabolic route for PCPP and its analogues, occurring on both the aromatic (phenyl) and the alicyclic (cyclohexyl) rings. researchgate.net In vitro studies using human liver microsomes have demonstrated the capacity to hydroxylate the parent compound PCP at multiple positions. nih.gov Metabolites hydroxylated on the cyclohexyl ring and the phenyl ring have been identified for related compounds. researchgate.net The resulting hydroxylated metabolites, such as phenols and cyclohexanols, are generally more polar than the parent drug. nih.gov The subsequent biotransformation of these hydroxylated metabolites is often dependent on the CYP2D6 enzyme. nih.gov

Following the initial hydroxylation reactions that produce alcohol metabolites, further oxidation can occur. researchgate.net Studies on PCP derivatives have shown that these alcohol intermediates can be oxidized to form the corresponding carboxylic acids. researchgate.net This two-step process of hydroxylation followed by oxidation represents a significant pathway for detoxification, as it substantially increases the polarity and water solubility of the molecule, preparing it for elimination.

After oxidative metabolism, the resulting hydroxylated metabolites often undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion from the body. researchgate.netnih.gov A primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the metabolites. Studies on related compounds have confirmed that a portion of the metabolites are excreted in a conjugated form. researchgate.net These conjugated metabolites are then readily eliminated, primarily in the urine.

Characterization of Enzymes Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The metabolism of arylpiperazine derivatives is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specific isoforms have been identified as key players in the various metabolic transformations.

CYP3A4 : This isoform is primarily responsible for the initial N-dealkylation of many arylpiperazine drugs. nih.govresearchgate.net

CYP2D6 : This polymorphic enzyme is crucial for the subsequent oxidation (hydroxylation) of the 1-aryl-piperazine metabolites that are formed after N-dealkylation. nih.govnih.gov The activity of CYP2D6 can vary significantly among individuals, leading to differences in metabolite-to-parent drug ratios. nih.gov

Other Isoforms : Studies on related designer drugs have also implicated other CYP isoforms, including CYP2B6 and CYP2C19, in their metabolism. nih.govnih.gov For example, research on N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) showed involvement from CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov

The specific contributions of these enzymes can be influenced by the exact structure of the substrate and the presence of inhibitors or inducers of these enzymes. nih.gov

In Vitro and In Vivo Metabolic Profiling Methodologies (e.g., Liver Microsome and Hepatocyte Studies, Urine/Bile/Feces Analysis)

The standard approach to studying the metabolism of a xenobiotic, such as PCPP, would employ both in vitro (in a controlled laboratory environment) and in vivo (within a living organism) models.

In Vitro Methodologies:

Liver Microsome and Hepatocyte Studies: The primary site of drug metabolism in the body is the liver. Therefore, in vitro studies heavily rely on liver-derived preparations. nih.gov

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the identification of oxidative metabolites. nih.gov The rate of disappearance of the parent compound can also be measured to determine its metabolic stability.

Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes. nih.gov Using isolated hepatocytes provides a more complete picture of metabolism, as it can reveal not only the initial oxidative, reductive, or hydrolytic (Phase I) transformations but also the subsequent conjugation reactions (Phase II), such as glucuronidation or sulfation, which make metabolites more water-soluble for excretion.

In Vivo Methodologies:

Urine, Bile, and Feces Analysis: To understand the metabolic fate of a compound in a whole organism, studies are typically conducted in animal models, such as rats. nih.gov After administration of the compound, biological samples are collected over time.

Urine and Feces: These are the primary routes of excretion for metabolic waste products. Analysis of urine and feces, often after enzymatic treatment (e.g., with β-glucuronidase/arylsulfatase to cleave conjugates), helps in identifying the full spectrum of metabolites produced and excreted by the body. nih.gov

Bile: Biliary excretion is another important elimination pathway, especially for larger metabolites. Analysis of bile can provide additional information on metabolites that are destined for elimination via the feces.

Metabolic Pathways of Structurally Related Compounds:

While no specific data exists for 1-(1-Phenylcyclohexyl)piperazine, studies on its analogs provide a predictive framework for its likely biotransformation. For instance, research on other piperazine-containing drugs consistently shows that the piperazine (B1678402) ring is a primary site for metabolic modification. nih.govfrontiersin.orgresearchgate.net Common metabolic reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the aromatic (phenyl) ring or the alicyclic (cyclohexyl) ring. nih.gov Studies on the related compound N-(1-phenylcyclohexyl)-propanamine (PCPR) in rats identified hydroxylation of both the cyclohexyl and phenyl rings as key metabolic steps. nih.gov

N-dealkylation or Degradation of the Piperazine Moiety: The piperazine ring can be opened or otherwise degraded, leading to various metabolites. nih.gov

Conjugation: The hydroxylated metabolites can be further processed through Phase II conjugation with glucuronic acid or sulfate (B86663) to facilitate their removal from the body. nih.govnih.gov

Without direct experimental evidence, the precise metabolic profile of 1-(1-Phenylcyclohexyl)piperazine remains speculative. Definitive identification and characterization of its metabolites would require dedicated in vitro studies using human liver microsomes and hepatocytes, as well as in vivo studies in appropriate animal models, followed by analysis of excreta using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Receptor Binding and Functional Activity

The affinity and activity of 1-(1-Phenylcyclohexyl)piperazine analogs at various receptors are determined by the interplay of several structural components: the phenyl ring, the cyclohexyl ring, and the piperazine (B1678402) moiety.

The cycloalkyl ring plays a significant role in the binding of phencyclidine (PCP) analogs. nih.gov Studies on a series of PCP analogs with varying cycloalkyl ring sizes, from three to eight carbons, have demonstrated that the cyclohexane (B81311) ring is optimal for in vivo PCP-like activity. nih.gov While decreasing the ring size leads to a decline in both in vitro binding and in vivo activity, increasing the ring size results in a sharp drop in in vivo effects, even though in vitro binding affinity may remain high. nih.gov For instance, the cyclooctyl analog shows potent competitive binding but lacks in vivo PCP-like effects. nih.gov The absence of the cycloalkyl ring, as in benzylpiperidine, nearly abolishes activity in both assays, highlighting its importance. nih.gov

The piperazine moiety and its nitrogen atoms are also critical for receptor interaction, particularly for sigma receptors. Research on a series of 1-cyclohexyl-4-substituted piperazine analogs has shown that both basic nitrogen atoms of the piperazine ring are important for high-affinity sigma-2 receptor binding. nih.gov Altering one of the nitrogen atoms, for example by converting it to an amide, can drastically change the binding profile, sometimes leading to high affinity and selectivity for the sigma-1 receptor instead. nih.gov

The N-substituents on the piperazine ring can significantly modulate binding affinity and selectivity. Studies on N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, which are structurally related to the phenylcyclohexylamine scaffold, indicate that a considerable degree of structural variation is permitted while retaining nanomolar affinity for the dopamine (B1211576) transporter. nih.gov Interestingly, monoalkyl N-substituted derivatives in this series displayed the highest affinity for the dopamine transporter. nih.gov For example, the N-butyl and N-(cyclopropylmethyl) derivatives showed higher affinity than the parent compound, BTCP. nih.gov

The following table summarizes the binding affinities of selected N-substituted BTCP analogs:

Table 1: Binding Affinities of N-Substituted BTCP Analogs at Dopamine Transporter Sites| Compound | N-Substituent | IC50 [3H]cocaine (nM) | IC50 [3H]BTCP (nM) |

|---|---|---|---|

| BTCP | Piperidine (B6355638) | 39 | 5 |

| 10 | n-Butyl | 60 | 0.3 |

| 14 | Cyclopropylmethyl | 23 | 1 |

| 31 | N,N-Dibutyl | Low Ratio | Low Ratio |

Data sourced from a study on N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines. nih.gov

Quantitative Modeling of Biological Activity through QSAR

Quantitative structure-activity relationship (QSAR) models provide mathematical expressions that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive pharmacological responses.

For classes of compounds related to 1-(1-Phenylcyclohexyl)piperazine, such as piperine (B192125) and phenyl piperidine derivatives, QSAR analyses have been successfully applied. nih.govnih.gov For instance, a QSAR study on piperine analogs acting as bacterial efflux pump inhibitors identified key molecular descriptors like partial negative surface area and molecular shadow as being critical for activity. nih.gov The resulting model showed high statistical significance (r²=0.962, q²=0.917), indicating its predictive power. nih.gov

In the context of arylpiperazines targeting serotonergic and adrenergic receptors, 3D-QSAR analyses have been used to identify favorable voluminous substituents at the ortho and meta positions of the aryl ring for enhanced 5-HT1A receptor affinity and selectivity. researchgate.net These computational models help in visualizing the spatial requirements for optimal receptor interaction.

A QSAR analysis of phenyl piperidine derivatives as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors also yielded statistically significant models. nih.gov These models, combined with molecular docking, provided insights into the key amino acid residues involved in binding at both targets. nih.gov

Role of Substituent Effects and Conformational Isomerism on Pharmacological Profiles

Substituent effects and conformational isomerism are fundamental concepts in medicinal chemistry that profoundly influence the pharmacological profiles of drug molecules.

Substituent Effects: The nature and position of substituents on the aromatic ring or the piperazine moiety can dramatically alter receptor affinity and selectivity. For example, in a series of piperazin-1-yl substituted heterobiaryls, substitution at the 6-position of the pyrimidine (B1678525) ring with an alkyl group was found to substantially increase the binding affinity for the 5-HT7 receptor. mdpi.com Conversely, a bulky benzyl (B1604629) group on the piperazine nitrogen can cause a slight decrease in affinity, likely due to steric hindrance. mdpi.com

The electronic properties of substituents are also important. In a study of PCP analogs, it was noted that the resonance properties of a para-methoxy group on the phenyl ring could influence the stability of the molecule, potentially leading to easier elimination of the amine group during analysis. researchgate.net

Conformational Isomerism: The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a receptor. Flexible molecules like 1-(1-Phenylcyclohexyl)piperazine can exist in multiple conformations, and only certain conformations may be biologically active.

The introduction of conformational constraints, for instance by using a bicyclo[3.1.0]hexane scaffold instead of a flexible acyclic chain, can lock the molecule into a specific spatial arrangement. nih.gov This strategy has been used to develop selective ligands for histamine (B1213489) receptors, where different stereoisomers exhibit vastly different binding affinities. nih.gov For example, the anti-restricted isomer of an imidazolylcyclopropane derivative showed high affinity for the H3 receptor, while the syn-restricted isomer was significantly less potent. nih.gov

In a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration was found to be necessary for higher sigma receptor affinity compared to the trans configuration. nih.gov Furthermore, within the cis isomers, the (1R,2S) enantiomers generally bound more potently to sigma receptors than their (1S,2R) counterparts. nih.gov

Rational Design Principles for Optimized Analogs based on SAR Data

The insights gained from SAR and QSAR studies form the basis for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

One common strategy is molecular hybridization , where pharmacophoric elements from different molecules are combined into a single scaffold. researchgate.net For example, a rational design approach for GlyT-1 inhibitors involved tethering secondary benzamide (B126) and sulfonamide moieties within a piperazine-based structure to achieve a desired pharmacophoric proximity. researchgate.net

Structure-based design , which utilizes the three-dimensional structure of the target receptor, is another powerful approach. nih.gov By understanding the interactions between a ligand and the amino acid residues in the receptor's binding pocket, medicinal chemists can design new molecules that form more optimal interactions. nih.gov For instance, computational docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor have helped to identify crucial amino acid interactions, providing a roadmap for further optimization. nih.gov

The design of novel BACE1 inhibitors has been guided by structure-based design, leading to the synthesis of piperazinone and imidazolidinone series with a cyclic amine motif specifically crafted to interact with key regions of the enzyme's active site. nih.gov

Similarly, the rational design of antiproliferative tropane-based compounds has led to the synthesis of molecules with potent antitumor activity. rsc.org This process often involves creating a library of analogs with systematic variations and then using QSAR to model the relationship between structure and activity. rsc.org

The following table lists the chemical compounds mentioned in this article:

Advanced Analytical Chemistry Methodologies in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating compounds from a mixture. For PCPP and its analogs, both gas and liquid chromatography are extensively utilized, each offering distinct advantages depending on the analytical goal. viu.canih.gov

Gas Chromatography (GC) for Separation and Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov When coupled with a detector, such as a Flame Ionization Detector (FID) or a mass spectrometer, it provides both retention time data for identification and peak area for quantification. nih.govunodc.org In the analysis of PCPP and its analogs, GC has been a staple method. nih.gov

However, a significant consideration in the GC analysis of some arylcyclohexylamines is their thermal stability. Certain analogs of phencyclidine (PCP) have been shown to decompose on the GC column, which can lead to inaccurate identification and quantification. oup.com For instance, studies on substituted PCP analogs have revealed that 4-methoxy-substituted compounds can undergo notable degradation during GC analysis, particularly when analyzed as their hydrochloride salts, leading to the detection of the substituted 1-phenylcyclohex-1-ene nucleus. nih.gov This thermal lability necessitates careful method development, including the selection of appropriate injection temperatures and column types, or the use of alternative techniques like liquid chromatography. oup.comnih.gov

Table 1: Example GC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas chromatograph with FID | swgdrug.org |

| Column | 5% phenyl/95% methyl silicone (12 m x 0.2 mm x 0.33 µm) | swgdrug.org |

| Carrier Gas | Helium at 1.0 mL/min | swgdrug.org |

| Injector Temp. | 270°C | swgdrug.org |

| Detector Temp. | 280°C | swgdrug.org |

| Oven Program | 175°C (1 min), ramp to 275°C at 15°C/min, hold for 3 min | swgdrug.org |

| Injection | 1 µL, Split Ratio 60:1 | swgdrug.org |

Liquid Chromatography (LC) for Diverse Applications

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of thermally unstable or non-volatile compounds. oup.com It has been successfully employed to separate and identify PCPP and its analogs at room temperature, thus avoiding the issue of thermal decomposition. oup.comnih.gov

Reverse-phase HPLC is a commonly used mode for these compounds. oup.comusgs.gov A study on PCP and its analogs utilized a C18 column with a ternary solvent system to achieve separation. oup.com The identification was confirmed by retention times and absorbance peak ratios at different wavelengths using a diode array detector. oup.com For basic compounds like PCPP, specialized columns such as cyanopropyl (CN) or pentafluorophenylpropyl (PFPP) can provide good retention and peak shape, which is particularly beneficial for subsequent mass spectrometry detection. nih.gov The development of LC methods coupled with tandem mass spectrometry (LC-MS/MS) has enabled rapid and sensitive determination of these compounds in various matrices. nih.gov

Table 2: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-performance liquid chromatograph with diode array detector | swgdrug.org |

| Column | 5 µm ODS (C18), 150 mm x 4.6 mm | swgdrug.org |

| Mobile Phase | Gradient elution with Buffer:Acetonitrile (initially 98:2) | swgdrug.org |

| Flow Rate | 1.0 mL/min | swgdrug.org |

| Detector | UV at 210 nm | swgdrug.org |

| Injection Vol. | 5.0 µL | swgdrug.org |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in analytical chemistry that measures the mass-to-charge ratio of ions. It is used for both the definitive identification of compounds based on their unique fragmentation patterns and for highly sensitive quantification. nih.govpacificbiolabs.com

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive fragmentation. youtube.comyoutube.com The resulting mass spectrum is a characteristic "fingerprint" of the molecule, providing significant structural information. youtube.com EI-MS has been instrumental in studying the fragmentation pathways of PCP and its analogs, allowing for their definitive identification. oup.comnih.gov The mass spectrum of PCPP under EI conditions would be expected to show characteristic fragments resulting from the cleavage of the piperazine (B1678402) ring and the phenylcyclohexyl moiety.

Chemical Ionization (CI) is a "softer" ionization technique compared to EI. It uses a reagent gas to produce ions, leading to less fragmentation and often a more prominent molecular ion peak. youtube.com This can be particularly useful for confirming the molecular weight of the analyte. Both EI and CI have been used in the analytical characterization of substituted PCP analogs, providing complementary information for structural confirmation. nih.gov

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds from the liquid phase, making it the ideal interface for LC-MS. gatech.edunih.govchromatographyonline.com It typically produces protonated molecules [M+H]+ with minimal fragmentation, which is advantageous for quantifying the intact molecule. nih.gov ESI has been successfully used in the analysis of PCPP analogs. nih.gov

Tandem Mass Spectrometry (MS/MS) enhances the selectivity and sensitivity of analysis. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of PCPP) is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification even in complex biological matrices. nih.gov A validated LC-ESI-MS/MS method for PCP demonstrated high accuracy, precision, and a low limit of detection, highlighting the power of this technique for trace-level analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars) and for confirming the identity of unknown compounds or metabolites. The analytical characterization of several PCP analogs has included the use of HRMS, underscoring its importance in providing unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Conformational Studies (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of 1-(1-Phenylcyclohexyl)piperazine and for in-depth conformational analysis. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's framework.

In the ¹H NMR spectrum of 1-(1-Phenylcyclohexyl)piperazine, distinct signals corresponding to the protons of the phenyl, cyclohexyl, and piperazine moieties are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between 7.2 and 7.6 ppm. The protons of the cyclohexyl ring will exhibit complex multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The piperazine ring protons are expected to show signals that can be influenced by the ring's conformation and the nitrogen environment. Typically, the protons on the carbons adjacent to the nitrogen attached to the phenylcyclohexyl group will be deshielded compared to the protons on the carbons of the secondary amine end. These may appear as broad or distinct multiplets.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The quaternary carbon of the cyclohexyl ring attached to both the phenyl group and the piperazine nitrogen is a key diagnostic signal. The carbons of the phenyl group will resonate in the aromatic region (around 125-150 ppm), while the cyclohexyl and piperazine carbons will appear in the aliphatic region (typically 20-70 ppm).

Conformational studies of piperazine-containing molecules using temperature-dependent NMR have revealed dynamic processes such as ring inversion and restricted rotation around the C-N bonds. researchgate.netchemicalbook.com For 1-(1-Phenylcyclohexyl)piperazine, the piperazine ring is expected to exist predominantly in a chair conformation to minimize steric strain. Due to the bulky phenylcyclohexyl substituent, this chair conformation is likely to be conformationally locked. At room temperature, separate signals for the axial and equatorial protons of the piperazine and cyclohexyl rings may be observed, providing insights into the preferred conformation of the molecule. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-(1-Phenylcyclohexyl)piperazine

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Phenyl | Aromatic | 7.2 - 7.6 |

| Cyclohexyl | Aliphatic (CH₂) | 1.2 - 2.5 |

| Piperazine | N-CH₂ (adjacent to substituent) | ~2.5 - 3.0 |

| Piperazine | N-CH₂ (secondary amine) | ~2.8 - 3.2 |

| Piperazine | NH | Variable (broad) |

| Functional Group | Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Phenyl | Aromatic (C-H) | 125 - 130 |

| Phenyl | Aromatic (C-quat) | 140 - 150 |

| Cyclohexyl | Quaternary (C-N, C-Ph) | 60 - 70 |

| Cyclohexyl | Aliphatic (CH₂) | 20 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 1-(1-Phenylcyclohexyl)piperazine, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the phenyl group is confirmed by several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, which typically appear just above 3000 cm⁻¹. In-ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can sometimes be inferred from the pattern of overtone and combination bands in the 1665-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The cyclohexyl and piperazine rings contain sp³ hybridized C-H bonds, which will give rise to strong stretching absorptions in the 2850-3000 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹. A key feature for 1-(1-Phenylcyclohexyl)piperazine is the N-H stretching vibration of the secondary amine in the piperazine ring, which is expected as a moderate to weak, somewhat broad band in the 3200-3500 cm⁻¹ region. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the absence of oxidation or amide formation.

Table 3: Characteristic IR Absorption Frequencies for 1-(1-Phenylcyclohexyl)piperazine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenyl | Aromatic C-H Stretch | 3000 - 3100 |

| Phenyl | C=C Ring Stretch | 1450 - 1600 |

| Cyclohexyl/Piperazine | Aliphatic C-H Stretch | 2850 - 3000 |

| Piperazine | N-H Stretch (secondary amine) | 3200 - 3500 |

Isomer Differentiation Techniques using Advanced Analytical Platforms

The structural complexity of 1-(1-Phenylcyclohexyl)piperazine allows for the existence of various isomers, including positional and stereoisomers. Advanced analytical platforms are crucial for the differentiation and characterization of these closely related compounds.

Positional isomers of 1-(1-Phenylcyclohexyl)piperazine could arise from substitution on the phenyl ring. For instance, a methyl or methoxy (B1213986) group could be located at the ortho, meta, or para position. The differentiation of such isomers is readily achievable using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying isomers. nih.govnih.gov While isomers may have similar retention times, their mass spectra can exhibit subtle differences in fragmentation patterns, aiding in their distinction. High-Performance Liquid Chromatography (HPLC), particularly with high-resolution mass spectrometry (LC-HRMS), offers another robust method for the separation and identification of isomers. unodc.orgbjbms.org The choice of the chromatographic column and mobile phase is critical for achieving the necessary separation. researchgate.net

NMR spectroscopy is also highly effective for distinguishing between positional isomers. researchgate.net The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. For example, a para-substituted phenyl ring will show a more symmetrical pattern compared to a meta- or ortho-substituted ring.

Stereoisomerism in 1-(1-Phenylcyclohexyl)piperazine would arise if chiral centers are introduced, for example, through substitution on the cyclohexyl or piperazine rings. The separation of enantiomers typically requires chiral chromatography, using either a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent followed by separation on a standard column.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Underexplored Analogs

The exploration of the chemical space around the 1-(1-Phenylcyclohexyl)piperazine scaffold is far from complete. While synthetic methods for PCP and some of its well-known derivatives are established, there is a need for the development of more efficient, versatile, and scalable synthetic routes to access a wider range of structurally diverse analogs. nih.gov Future research in this area should focus on creating libraries of novel compounds with systematic modifications to the phenyl ring, cyclohexyl ring, and piperazine (B1678402) moiety. These efforts will be crucial for conducting comprehensive structure-activity relationship (SAR) studies.

Key areas for synthetic innovation include:

Stereoselective Synthesis: Developing methods to control the stereochemistry of the molecule, as different stereoisomers can exhibit distinct pharmacological profiles.

Late-Stage Functionalization: Creating synthetic pathways that allow for the introduction of various functional groups in the final steps of the synthesis, enabling the rapid generation of diverse analogs from a common intermediate.

Flow Chemistry and Automation: Utilizing modern synthetic technologies to improve reaction efficiency, safety, and scalability, facilitating the high-throughput synthesis of analog libraries.

A systematic approach to analog synthesis will provide a rich collection of compounds for further pharmacological evaluation. researchgate.net

Comprehensive Receptorome Profiling to Identify All Relevant Biological Targets

The pharmacological effects of 1-(1-Phenylcyclohexyl)piperazine and its analogs are traditionally attributed to their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, it is increasingly recognized that these compounds may interact with a much broader range of biological targets, contributing to their complex pharmacological profiles. Future research must move beyond a singular focus on the NMDA receptor and undertake comprehensive receptorome profiling to create a complete picture of their biological interactions.

This can be achieved through:

High-Throughput Screening (HTS): Employing large-scale screening assays to test the binding affinity of 1-(1-Phenylcyclohexyl)piperazine and its analogs against a wide panel of receptors, ion channels, transporters, and enzymes.

Chemoproteomics: Utilizing chemical probes derived from the parent compound to identify binding partners in native biological systems.

Functional Assays: Following up on binding hits with functional assays to determine whether the interaction is agonistic, antagonistic, or allosteric in nature. nih.gov

A thorough understanding of the complete target profile is essential for predicting the full spectrum of a compound's effects and for identifying potential new therapeutic applications.

Table 1: Potential Biological Targets for 1-(1-Phenylcyclohexyl)piperazine and Analogs

| Target Class | Specific Examples | Potential Functional Effects |

|---|---|---|

| Ion Channels | NMDA Receptor, Sigma-1 Receptor | Modulation of neuronal excitability, neuroprotection, psychotomimetic effects |

| Transporters | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT) | Alteration of neurotransmitter reuptake, mood regulation, abuse potential |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D1, D2), Serotonin Receptors | Modulation of signaling cascades, behavioral effects |

| Enzymes | Topoisomerases | Potential for anticancer activity |

Integration of Advanced Computational Modeling with Experimental Research for Drug Design

The integration of computational modeling with experimental research offers a powerful paradigm for accelerating the drug discovery and design process. nih.gov By leveraging the power of computers to simulate molecular interactions, researchers can make more informed decisions about which compounds to synthesize and test, saving time and resources. mdpi.com

Future research should increasingly utilize:

Molecular Docking: Simulating the binding of 1-(1-Phenylcyclohexyl)piperazine analogs to the three-dimensional structures of their biological targets to predict binding affinity and orientation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of the analogs to their biological activity, enabling the prediction of the activity of novel compounds. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to gain a deeper understanding of the binding process and the conformational changes involved. nih.gov

These computational approaches, when used in a feedback loop with experimental validation, can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of Specific Pharmacological Mechanisms Beyond Established Pathways

While the primary mechanism of action of many 1-(1-Phenylcyclohexyl)piperazine analogs involves the blockade of the NMDA receptor channel, the full range of their pharmacological effects is likely mediated by a more complex interplay of molecular events. Future research should delve deeper into the specific intracellular signaling pathways that are modulated by these compounds.

This includes investigating:

Downstream Signaling Cascades: Examining the effects of receptor binding on downstream signaling molecules and transcription factors, such as ERK, CREB, c-Fos, and FosB/ΔFosB. nih.gov

Allosteric Modulation: Exploring the possibility that these compounds may bind to allosteric sites on their target receptors, leading to more nuanced modulation of receptor function than simple channel blockade.

Receptor Trafficking and Expression: Investigating whether chronic exposure to these compounds alters the expression levels or cellular localization of their target receptors. nih.gov

A more granular understanding of these mechanisms will be critical for developing compounds with more targeted and therapeutically beneficial effects.

Application of New Research Technologies to Advance Understanding of the Compound's Biological Interactions

The rapid development of new research technologies provides unprecedented opportunities to study the biological interactions of compounds like 1-(1-Phenylcyclohexyl)piperazine with greater precision and in more relevant biological contexts.

Future research should embrace technologies such as:

Advanced Imaging Techniques: Utilizing super-resolution microscopy and in vivo imaging to visualize the distribution of these compounds and their interactions with target proteins in living cells and organisms.

CRISPR-Cas9 Gene Editing: Employing gene-editing tools to precisely modify the genes encoding target receptors, allowing for a definitive assessment of their role in mediating the compound's effects.

Organ-on-a-Chip and 3D Cell Cultures: Using more physiologically relevant in vitro models to study the effects of these compounds on human cells and tissues, bridging the gap between traditional cell culture and whole-animal studies.

Advanced Analytical Techniques: Continuing to refine analytical methods like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the unequivocal identification and characterization of novel analogs and their metabolites. nih.govnih.gov

By harnessing these cutting-edge technologies, researchers can gain deeper insights into the complex biology of 1-(1-Phenylcyclohexyl)piperazine and its analogs, paving the way for the next generation of neuropharmacological agents.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | CuSO₄·5H₂O (0.3 equiv.) | |

| Solvent Ratio | H₂O:DCM (1:2) | |

| Purification Method | Silica gel chromatography | |

| Reaction Time | 2 hours at room temperature |

How should researchers handle and store 1-(1-Phenylcyclohexyl)piperazine to ensure laboratory safety?

Basic

Safety protocols include wearing chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to prevent skin contact. Storage should be in airtight containers under inert gas (e.g., nitrogen) to avoid hygroscopic degradation. Work areas must comply with JIS Z 7253:2019 standards for hazardous chemical handling .

What in vitro models are appropriate for initial screening of biological activity in piperazine derivatives?

Basic

Infiltration anesthesia models in rodents (e.g., guinea pigs) are used to assess local anesthetic activity. Dose-response studies measuring latency periods and comparing results to controls (e.g., lidocaine) provide quantitative data. For cytotoxicity, MTT assays in human cell lines (e.g., HEK293) evaluate IC₅₀ values .

How can computational methods resolve contradictions in structure-activity relationships (SAR) for piperazine-based compounds?

Advanced

Molecular docking and molecular dynamics (MD) simulations clarify how substituents like 4-chlorophenyl or cyclohexyl groups influence receptor binding. For example, computational analysis of enzymatic pathways (e.g., in herquline A biosynthesis) rationalizes stereoselective transformations and guides synthetic mimicry . Contradictions between predicted and observed bioactivity can be addressed by free-energy perturbation (FEP) calculations to refine binding affinity predictions.

What strategies mitigate reduced bioactivity in piperazine derivatives modified for lower toxicity?

Advanced